

Application Notes and Protocols for 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Cat. No.: B1524708

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This document provides a comprehensive guide for the safe handling, storage, and application of **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**, a key intermediate in pharmaceutical synthesis. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure experimental success and laboratory safety.

Introduction to 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a bifunctional molecule featuring a reactive bromoethyl group and a methylpiperazine moiety. This structure makes it a valuable building block in organic synthesis, particularly for introducing the methylpiperazine group into a target molecule. This is of significant interest in medicinal chemistry, as the piperazine ring is a common pharmacophore found in many classes of drugs, including antipsychotics, antihistamines, and antianginals.[1][2][3] The dihydrobromide salt form enhances the stability and handling characteristics of the parent amine.[4]

Chemical Structure:

- IUPAC Name: 1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide[4][5]
- CAS Number: 5845-28-3[4][5]

- Molecular Formula: $C_7H_{17}Br_3N_2$ [5][6]
- Molecular Weight: 368.94 g/mol [5][6]

Hazard Identification and Safety Precautions

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a hazardous substance that requires careful handling to minimize risk.

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed.[6][7]
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[6][7]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following PPE is mandatory when handling the substance:

- Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8][9]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[8][9]
- Respiratory Protection: If working with the solid in a way that may generate dust, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[8]

Engineering Controls

- Chemical Fume Hood: Always handle **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide** in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]
- Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the event of an emergency.

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
- In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**.

Storage Conditions

Parameter	Recommendation	Rationale
Temperature	Store at 0-8 °C.[4]	Lower temperatures minimize the potential for degradation over time.
Atmosphere	Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).	The compound is a piperazine salt and can be hygroscopic, meaning it can absorb moisture from the air.[4][10] Moisture can lead to hydrolysis and degradation.
Location	Store in a dry, well-ventilated place away from incompatible materials.[11]	Prevents accidental contact with substances that could cause a dangerous reaction.

Handling Procedures

- **Hygroscopicity:** Due to its hygroscopic nature, it is crucial to minimize the compound's exposure to the atmosphere.[4][12] Weigh out the required amount quickly and reseal the container promptly. For sensitive reactions, it is advisable to handle the compound in a glovebox.
- **Static Discharge:** Take precautionary measures against static discharge, as fine powders can be susceptible to ignition.[5]
- **Weighing:** When weighing, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhaling any dust.

Incompatible Materials

Avoid contact with:

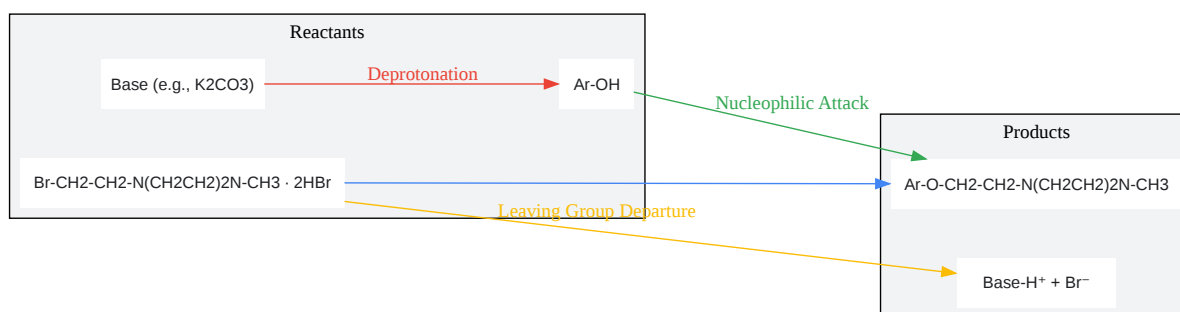
- **Strong bases:** These can deprotonate the dihydrobromide salt, liberating the free base which may have different reactivity and stability.[7]
- **Strong oxidizing agents:** These can potentially react with the amine functionality.[11]

Application Protocol: General Procedure for N-Alkylation

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is an excellent reagent for introducing the 4-methylpiperazin-1-ylethyl moiety onto a nucleophilic substrate. The following is a general protocol for a typical N-alkylation reaction with a phenolic substrate.

Reaction Mechanism

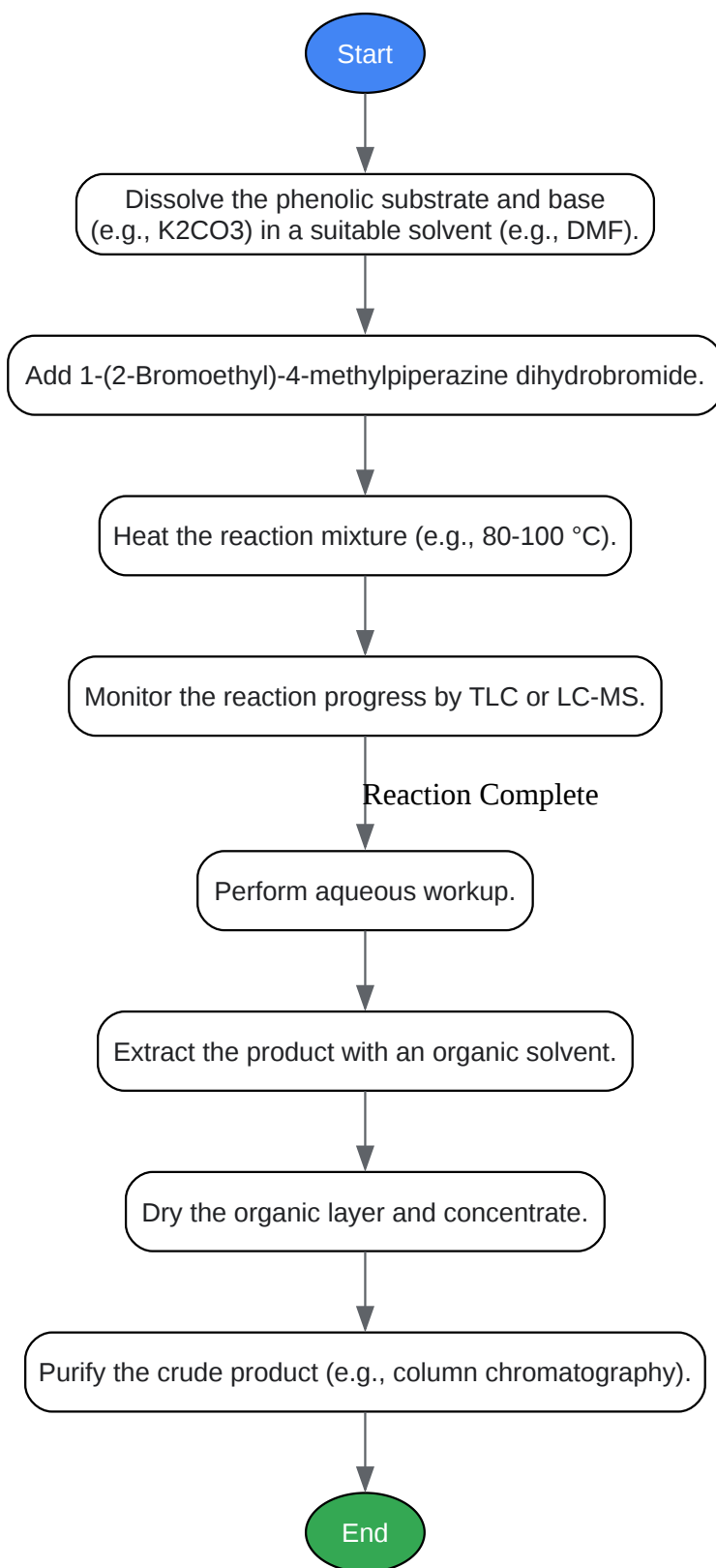
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile (in this case, the deprotonated phenol) attacks the carbon atom bearing the bromine, displacing the bromide leaving group. A base is required to deprotonate the phenol and to neutralize the hydrobromic acid generated during the reaction.



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Caption: N-Alkylation using **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**.

Experimental Workflow



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Caption: Experimental workflow for a typical N-alkylation reaction.

Step-by-Step Protocol

- **Reactant Preparation:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic substrate (1.0 eq), a suitable base such as potassium carbonate (K_2CO_3 , 2.5 eq), and a polar aprotic solvent like dimethylformamide (DMF).
- **Addition of Alkylating Agent:** Add **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide** (1.1 eq) to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The optimal temperature and reaction time may vary depending on the substrate.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Disposal Considerations

Dispose of **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide** and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[8] Do not allow the product to enter drains.[8]

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